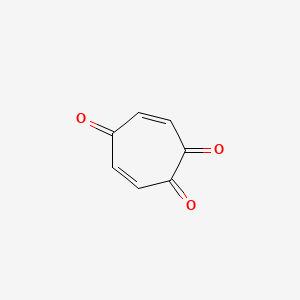
3,6-Cycloheptadiene-1,2,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Cycloheptadiene-1,2,5-trione is an organic compound with the molecular formula C₇H₄O₃ and a molecular weight of 136.1049 g/mol It is characterized by a seven-membered ring structure containing three ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Cycloheptadiene-1,2,5-trione typically involves the oxidation of cycloheptatriene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the trione structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Cycloheptadiene-1,2,5-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxygenated compounds.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ketone groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride would yield 3,6-Cycloheptadiene-1,2,5-triol, while nucleophilic substitution with an amine could produce an amine-substituted cycloheptadiene derivative.
Aplicaciones Científicas De Investigación
3,6-Cycloheptadiene-1,2,5-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3,6-Cycloheptadiene-1,2,5-trione involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptatriene: A precursor in the synthesis of 3,6-Cycloheptadiene-1,2,5-trione.
Cycloheptanone: A seven-membered ring ketone with different reactivity and applications.
Cycloheptadiene: A related compound with a similar ring structure but different functional groups.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Propiedades
Número CAS |
56561-57-0 |
|---|---|
Fórmula molecular |
C7H4O3 |
Peso molecular |
136.10 g/mol |
Nombre IUPAC |
cyclohepta-3,6-diene-1,2,5-trione |
InChI |
InChI=1S/C7H4O3/c8-5-1-3-6(9)7(10)4-2-5/h1-4H |
Clave InChI |
SNVPKVKSGSWSRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13959974.png)


![8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane](/img/structure/B13959991.png)


![6-[(1,8-Dihydroxyquinolin-5(1H)-ylidene)hydrazinylidene]-2,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B13960004.png)
![4-Imidazolidinone, 5-[2-(methylthio)ethyl]-2-thioxo-](/img/structure/B13960006.png)

![2-Chloro-5-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13960013.png)


![5-ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B13960032.png)

